Rigid H₂ADC Forms Linear Chains vs. Rhomboidal Networks with Flexible H₂ADA in Cu(II) Paddle-Wheel MOFs
In a direct head-to-head comparison under identical hydrothermal conditions, Cu(II) paddle-wheel secondary building units linked by rigid 1,3-adamantanedicarboxylate (1,3-adc) formed a one-dimensional linear chain structure (compound 1), whereas substitution with flexible 1,3-adamantanediacetate (1,3-ada) yielded a two-dimensional rhomboidal net (compound 2) [1]. This topological divergence arises from the additional methylene spacers in 1,3-ada, which introduce conformational degrees of freedom absent in the rigid 1,3-adc scaffold.
| Evidence Dimension | Crystal structure topology of Cu(II) coordination polymer |
|---|---|
| Target Compound Data | Linear chain structure (1D) |
| Comparator Or Baseline | 1,3-adamantanediacetic acid (1,3-ada): Rhomboidal net structure (2D) |
| Quantified Difference | Dimensionality change from 1D to 2D |
| Conditions | Hydrothermal synthesis with Cu(II) ions; single-crystal X-ray diffraction |
Why This Matters
The rigid linker geometry directly dictates framework dimensionality and pore architecture, making H₂ADC essential for applications requiring predictable 1D chain topologies rather than 2D nets.
- [1] Wang, X.-F., Lv, Y., Okamura, T.-A., Kawaguchi, H., Wu, G., Sun, W.-Y., Ueyama, N. (2012). 'Structural evolution and magnetic properties of a series of coordination polymers featuring dinuclear secondary-building units and adamantane-dicarboxylato ligands'. Inorganica Chimica Acta, 391, 107-115. View Source
